N-(3-methylcyclohexyl)pyridin-2-amine

Catalog No.
S16158258
CAS No.
M.F
C12H18N2
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-methylcyclohexyl)pyridin-2-amine

Product Name

N-(3-methylcyclohexyl)pyridin-2-amine

IUPAC Name

N-(3-methylcyclohexyl)pyridin-2-amine

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C12H18N2/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13-12/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,13,14)

InChI Key

CHVPRQHUZNJCFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC2=CC=CC=N2

N-(3-methylcyclohexyl)pyridin-2-amine is a nitrogen-containing heterocyclic compound characterized by a pyridine ring substituted with a 3-methylcyclohexyl group. Its molecular formula is C12_{12}H17_{17}N, and it features a secondary amine functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Oxidation: It can be oxidized to form N-oxide derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can undergo reduction reactions with lithium aluminum hydride or sodium borohydride, yielding reduced amine derivatives.
  • Substitution: The pyridine ring can engage in nucleophilic substitution reactions, allowing for functionalization with different substituents when treated with alkyl or aryl halides in the presence of bases like sodium hydroxide.

The biological activity of N-(3-methylcyclohexyl)pyridin-2-amine is primarily linked to its structural features, particularly the pyridine and amine groups. Compounds containing similar structures have shown promise as inhibitors of various biological targets, including enzymes involved in cancer progression and neurodegenerative diseases. For example, derivatives of pyridin-2-amines have been evaluated for their inhibitory effects on acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

The synthesis of N-(3-methylcyclohexyl)pyridin-2-amine typically involves the following steps:

  • Starting Materials: The reaction usually employs 3-methylcyclohexylamine and 2-chloropyridine.
  • Reaction Conditions: The reaction is conducted under basic conditions, often using sodium hydroxide or potassium carbonate, and heated to reflux to ensure complete conversion.
  • Purification: The product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

N-(3-methylcyclohexyl)pyridin-2-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases, particularly those involving neurotransmitter systems.
  • Chemical Research: As an intermediate in synthesizing more complex organic molecules or as a building block for other pharmaceuticals.

Studies on the interactions of N-(3-methylcyclohexyl)pyridin-2-amine with biological targets are crucial for understanding its pharmacological potential. Research indicates that compounds with similar structures can interact effectively with enzyme active sites, potentially leading to significant inhibition of target enzymes such as acetylcholinesterase. Molecular docking studies may reveal insights into binding affinities and modes of interaction that further inform drug design strategies .

Several compounds share structural similarities with N-(3-methylcyclohexyl)pyridin-2-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Fluoro-N-(3-methylcyclohexyl)pyridin-2-amineC12_{12}H16_{16}F1_{1}NContains a fluorine atom, enhancing reactivity
4-Methyl-N-(4-methylcyclohexyl)pyridin-2-amineC13_{13}H19_{19}NDifferent cyclohexyl positioning on the pyridine ring
5-Fluoro-N-methylpyridin-2-amineC7_{7}H8_{8}F1_{1}NSmaller size due to methyl group instead of cyclohexyl

The uniqueness of N-(3-methylcyclohexyl)pyridin-2-amine lies in its specific arrangement of functional groups, which may confer distinct biological activities compared to its analogs. Its potential as a therapeutic agent could be influenced by these structural variations, making it an interesting subject for further research.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

190.146998583 g/mol

Monoisotopic Mass

190.146998583 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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